![molecular formula C14H18BrNO2 B2811111 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide CAS No. 1097794-77-8](/img/structure/B2811111.png)
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide
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Description
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. This compound has received significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.
Scientific Research Applications
Pharmacological Activity
Research indicates that certain compounds structurally related to 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide exhibit pharmacological activities. For instance, compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring, akin to this chemical, have shown significant myorelaxant activity, particularly on rat uterine smooth muscle. These studies suggest potential selective applications towards uterine smooth muscle relaxation without marked effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).
Synthetic and Chemical Transformations
The compound and its analogs play a role in various synthetic processes. For instance, the allylic bromination of related structures and subsequent reactions lead to compounds with properties of benzofuran and 4-methylenepyran, highlighting its utility in creating diverse chemical structures (Tanemura et al., 1991). Additionally, the synthesis of derivatives through reactions involving bromo or chloroacetyl chloride demonstrates the versatility of the compound in creating pharmacologically relevant structures (Skladchikov et al., 2012).
Potential in Drug Synthesis
Another significant application of compounds structurally similar to 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is in the synthesis of potential drug candidates. For example, the synthesis of CCR5 antagonists, which are relevant in treatments targeting chronic inflammatory processes, involves the use of structurally related compounds. This indicates the potential of such chemicals in developing new therapeutic agents (Strunz et al., 2015).
properties
IUPAC Name |
2-bromo-N-(3,4-dihydro-2H-chromen-4-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)13(15)14(17)16-11-7-8-18-12-6-4-3-5-10(11)12/h3-6,9,11,13H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEONJHYTGUFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCOC2=CC=CC=C12)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide |
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